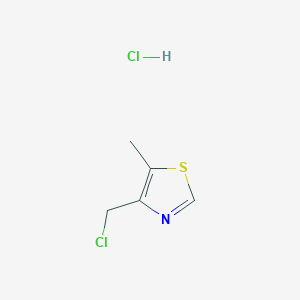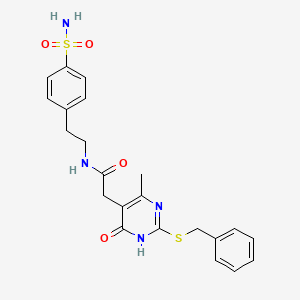
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is an organic chemical with a structure that includes both pyrimidine and acetamide functional groups. This compound exhibits various chemical and biological properties that make it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Preparation of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple synthetic steps, each requiring precise conditions to achieve the desired product with high purity and yield.
Starting Materials and Initial Steps: : The synthesis begins with the preparation of the pyrimidine core. One common approach is to use 2-thiouracil, which is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to form 2-(benzylthio)uracil.
Introduction of the Acetamide Group: : The acetamide side chain is introduced through a nucleophilic substitution reaction involving 2-(benzylthio)uracil and an acetamide derivative, often in the presence of a catalyst like triethylamine.
Sulfonamide Addition: : To incorporate the sulfonamide group, the intermediate is reacted with 4-sulfamoylphenethylamine, typically under mild heating conditions with a suitable solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using optimized versions of these synthetic routes. Large-scale production involves using automated reactors to carefully control reaction temperatures, pressures, and timings to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various types of chemical reactions:
Oxidation: : The benzylthio group is susceptible to oxidation, which can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The carbonyl groups within the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The aromatic sulfonamide group can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and dichloromethane, with conditions often involving mild heating or cooling to regulate reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions but typically involve modified versions of the original compound, such as oxidized or reduced derivatives.
科学的研究の応用
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is used in various fields of scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules and is studied for its unique reactivity and interactions.
Biology: : The compound's potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest.
Medicine: : It is explored for its therapeutic potential, particularly in the design of new drugs targeting specific pathways in diseases.
Industry: : Its chemical properties are leveraged in the development of novel materials and industrial catalysts.
作用機序
The mechanism of action of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with molecular targets within biological systems. The compound may inhibit enzymes, bind to receptors, or disrupt cellular processes by interfering with specific pathways, such as the sulfonamide's known activity against bacterial folate synthesis.
類似化合物との比較
Similar Compounds
2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: : Shares a similar pyrimidine core but differs in the substitution pattern.
N-(4-sulfamoylphenethyl)-2-(benzylthio)acetamide: : Closely related but lacks the pyrimidine component.
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-yl derivatives: : Various derivatives with different substituents at the 5-position.
Uniqueness
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide stands out due to its combined features of a pyrimidine core, a benzylthio group, and a sulfonamide moiety, contributing to its unique chemical reactivity and biological activity.
This should give you a thorough rundown on this fascinating compound. Let me know if there are any particular sections you would like to delve deeper into!
特性
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-19(21(28)26-22(25-15)31-14-17-5-3-2-4-6-17)13-20(27)24-12-11-16-7-9-18(10-8-16)32(23,29)30/h2-10H,11-14H2,1H3,(H,24,27)(H2,23,29,30)(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLJASODJMLKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2363180.png)
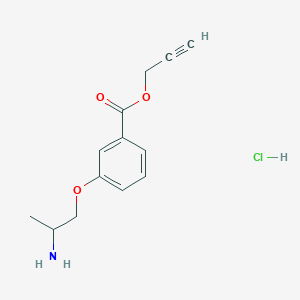
![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

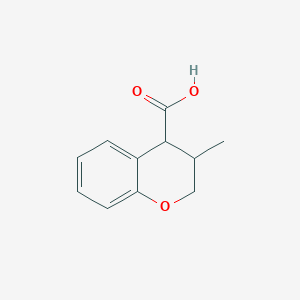
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)
![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)
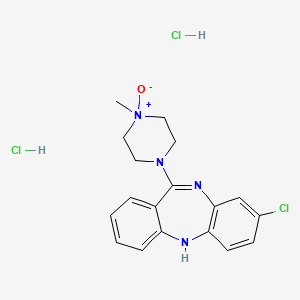
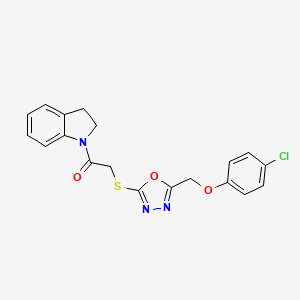
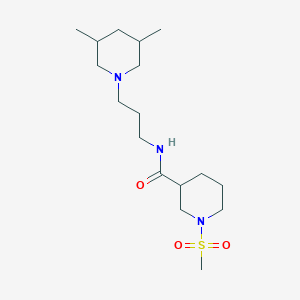
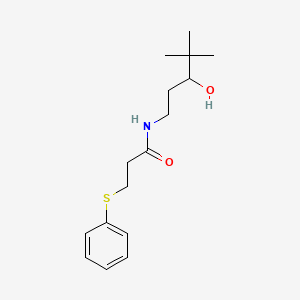
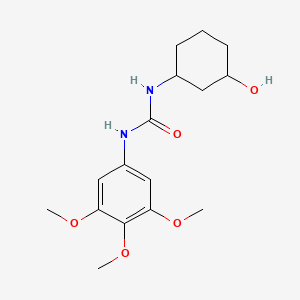
![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)
